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Compound of Interest

Compound Name: 4-Chloro-6-ethylquinoline

Cat. No.: B068812

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) data for 4-Chloro-6-ethylquinoline and its structural analogs. Due to
the limited availability of published experimental data for 4-Chloro-6-ethylquinoline, this guide
presents predicted spectral data based on the analysis of closely related compounds.
Experimental data for key analogs are provided for comparative purposes, offering a framework
for the interpretation of future experimental findings.

Data Presentation: NMR and Mass Spectrometry

The following tables summarize the expected *H NMR and 3C NMR chemical shifts, as well as
the anticipated mass spectrometry fragmentation for 4-Chloro-6-ethylquinoline. These
predictions are derived from the known spectral data of 4-chloroquinoline, 4-chloro-6-
methylquinoline, and other relevant quinoline derivatives.

Table 1: Predicted *H NMR Spectral Data for 4-Chloro-6-ethylquinoline
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RN Prt?dicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, H2)

H-2 8.7-8.9 d 45-5.0

H-3 74-7.6 d 45-5.0

H-5 8.0-8.2 d ~1.5

H-7 76-7.8 dd ~8.5,~1.5

H-8 79-8.1 d ~8.5

-CHa- 27-29 q ~7.6

-CHs 12-14 t ~7.6

Table 2: Predicted 3C NMR Spectral Data for 4-Chloro-6-ethylquinoline

Carbon Predicted Chemical Shift (5, ppm)
C-2 150 - 152
C-3 121 - 123
C-14 142 - 144
C-4a 149 - 151
C-5 128 - 130
C-6 138 - 140
C-7 130 - 132
C-8 123 - 125
C-8a 148 - 150
-CHa2- 28 - 30
-CHs 15-17

Table 3: Predicted Mass Spectrometry Data for 4-Chloro-6-ethylquinoline
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lonization Mode m/z Interpretation
[M]* (Molecular ion, showing
El 191/193 ) )
isotopic pattern for Cl)
[M-CHs]* (Loss of a methyl
El 176/178
group)
El 150 [M-CzHs, -H]* or [M-CI]*
[M+H]* (Protonated molecular
ESI 192/194

ion)

Comparative Experimental Data

For reference, the following tables present the experimental NMR and MS data for structurally

related quinoline derivatives.

Table 4: *H and 3C NMR Data for Comparative Quinolines

Compound

1H NMR (0, ppm)

13C NMR (9, ppm)

4-Chloroquinoline[1]

8.83 (d, H-2), 7.50 (d, H-3),
8.15 (d, H-5), 7.75 (ddd, H-6),
7.60 (ddd, H-7), 8.25 (d, H-8)

151.8 (C-2), 122.5 (C-3), 143.2
(C-4), 125.2 (C-4a), 129.6 (C-
5), 129.4 (C-6), 126.9 (C-7),
129.9 (C-8), 149.9 (C-8a)

4-Chloro-2-methylquinoline[2]

7.35 (s, H-3), 8.05 (d, H-5),
7.65 (t, H-6), 7.50 (t, H-7), 8.15
(d, H-8), 2.65 (s, CHs)

Data not readily available in

summarized format.

4-Chloro-6,7-

dimethoxyquinoline[3]

8.57 (d, H-2), 7.40 (d, H-3),
7.37 (s, H-5), 7.32 (s, H-8),
4.04 (s, OCHs), 4.03 (s, OCHs)

Data not readily available in

summarized format.

Table 5: Mass Spectrometry Data for Comparative Quinolines
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Compound

Molecular Weight (

Key Mass

lonization Method

g/mol ) Fragments (m/z)
o 163/165 ([M]*), 128
4-Chloroquinoline[1] 163.60 GC-MS (El)
(IM-CIJ)
4-Chloro-2- 177/179 (IM]*), 142
o 177.63 GC-MS (El)
methylquinoline[2] (IM-CI1*)
4-Chloro-6,7-
: - 224.2 ([M+H]*), 245.2
dimethoxyquinoline[3] 223.65 ESI-MS

[4]

(IM+Na]*)

Experimental Protocols

A generalized protocol for the NMR and mass spectrometry analysis of quinoline derivatives is

provided below. These should be adapted based on the specific instrumentation and sample

characteristics.

NMR Spectroscopy Protocol

e Sample Preparation:

o For 'H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds).

o For 3C NMR, dissolve 20-50 mg of the sample in the same volume of solvent.

o Filter the solution into a 5 mm NMR tube. An internal standard such as tetramethylsilane

(TMS) can be added for referencing.

e 'H NMR Acquisition:

o Spectrometer: 400 MHz or higher field instrument.

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: ~16 ppm.
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o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher.

[¢]

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

[e]

Spectral Width: ~250 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024-4096, depending on sample concentration.

Mass Spectrometry Protocol (GC-EI-MS)

e Sample Preparation:

o Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or
ethyl acetate.

e Gas Chromatography (GC) Conditions:

o

Column: Standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).

Carrier Gas: Helium at a constant flow of 1 mL/min.

[¢]

[¢]

Injector Temperature: 250 °C.

[e]

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and
hold for 5 minutes.[4]

e Mass Spectrometry (MS) Conditions:
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[e]

lonization Mode: Electron lonization (EI).

(¢]

Electron Energy: 70 eV.[4]

[¢]

Source Temperature: 230 °C.[4]

[¢]

Scan Range: m/z 40-450.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized quinoline derivative.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-Chloro-6-
ethylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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